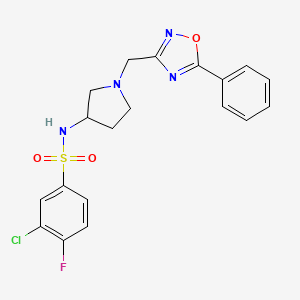

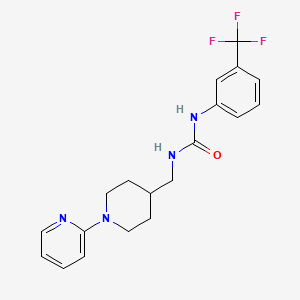

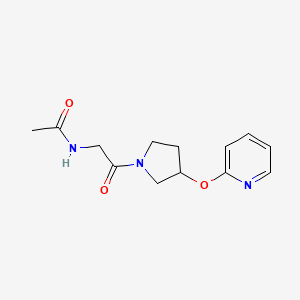

![molecular formula C18H13N3S B2994916 3-[(4-Methylphenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile CAS No. 338417-87-1](/img/structure/B2994916.png)

3-[(4-Methylphenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Anticancer Activity and Synthesis of Complexes

- Cyclotetramerisation Reactions : Sulfanyl substituted pyrazine derivatives, including ones with thiadiazole-sulfanyl groups, have shown significant anticancer reactivity. Through cyclotetramerisation reactions, these compounds have been used to synthesize zinc azaphthalocyanines and phthalocyanines, displaying potential for further biological applications (Mørkved et al., 2008).

Spectroscopic Investigations and Potential Chemotherapeutic Applications

- Vibrational Spectral Analysis : A detailed spectroscopic investigation of a sulfanyl substituted pyrimidine derivative highlighted its potential as a chemotherapeutic agent. Through vibrational spectral analysis using FT-IR and FT-Raman techniques, insights into the molecule's stability, charge delocalization, and possible inhibitory activity against certain proteins were provided, suggesting its utility in anti-diabetic treatments (Alzoman et al., 2015).

Novel Syntheses and Derivative Studies

- Synthesis of Pyridine and Fused Pyridine Derivatives : Research has led to the synthesis of new series of pyridine and fused pyridine derivatives from 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile. These processes yielded a variety of compounds with potential applications in drug development and material science (Al-Issa, 2012).

Catalysis and Oxidation Processes

- Catalysis by Rhenium(V) Oxides : Sulfanyl substituted pyrazines have been used in catalysis, notably in sulfide oxidation to sulfoxides using urea-hydrogen peroxide as an oxidant. This highlights their potential in synthesizing enantiomerically enriched compounds, a crucial aspect in the development of pharmaceuticals (Gunaratne et al., 1998).

Water Oxidation and Environmental Applications

- Water Oxidation by Ru Complexes : The compound's derivatives have also been explored for environmental applications, such as in water oxidation. A study involving the synthesis of Ru complexes using related bridging ligands demonstrated potential for efficient water oxidation, a critical reaction for sustainable energy production (Zong & Thummel, 2005).

properties

IUPAC Name |

3-(4-methylphenyl)sulfanyl-6-phenylpyridazine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3S/c1-13-7-9-16(10-8-13)22-18-15(12-19)11-17(20-21-18)14-5-3-2-4-6-14/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIMPZKNOVMXKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=NN=C(C=C2C#N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Methylphenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

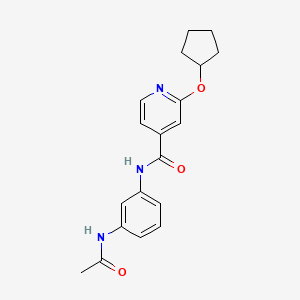

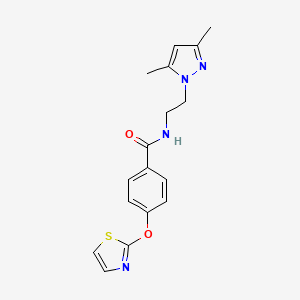

![(7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2994837.png)

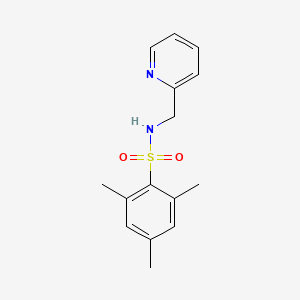

![3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2994841.png)

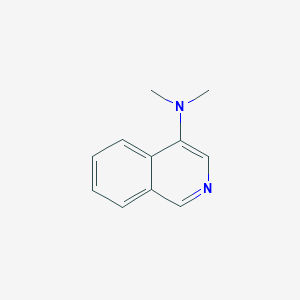

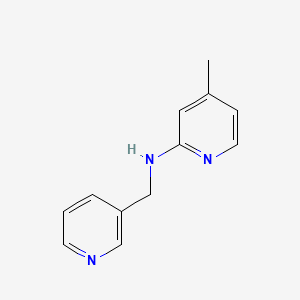

![6-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2994845.png)

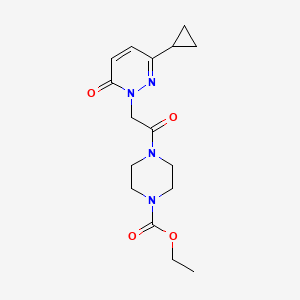

![N-(2-cyclopropyl-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2994849.png)

![2-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,9-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2994856.png)